molecular formula C4H5NO3 B1235704 Fumaramic acid CAS No. 2987-87-3

Fumaramic acid

Cat. No. B1235704
CAS RN: 2987-87-3
M. Wt: 115.09 g/mol
InChI Key: FSQQTNAZHBEJLS-OWOJBTEDSA-N
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Scientific Research Applications

1. Treatment of Multiple Sclerosis and Psoriasis

Fumaric acid, a product of the citric acid cycle, is used in fumaric acid esters (FAEs) for treating multiple sclerosis (MS) and psoriasis. FAEs exhibit immunomodulatory effects, reducing peripheral CD4+ and CD8+ T-lymphocytes and inhibiting nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. Clinical studies have shown significant reductions in gadolinium-enhancing lesions in relapsing-remitting MS patients treated with a modified fumaric acid ester, BG-12 (Moharregh-Khiabani et al., 2009). Additionally, FAEs have demonstrated efficacy in treating autoimmune myocarditis and ischemia and reperfusion, and as potential neuroprotectants against HIV-associated neurocognitive disorders (Das et al., 2016).

2. Biomedical and Tissue Engineering Applications

Fumaric acid and its derivatives have been used in the fabrication of biodegradable scaffolds for tissue engineering and as matrix ingredients in drug delivery vehicles. These applications are promising for delivering key drug molecules (Das et al., 2016).

3. pH-Responsive Smart Materials Development

Fumaramic acid derivatives can be converted into their cis isomer maleamic acid derivatives under UV illumination, exhibiting pH-responsive degradability at acidic pH only after photoisomerization. This characteristic is pivotal for developing multisignal-responsive smart materials in biomedical applications (Choi et al., 2014).

4. Fumarate Biosynthesis and Industrial Applications

Fumaric acid's biosynthetic pathways have been explored for sustainable and ecologically-friendly production in industries. The exogenous introduction of the fumarate biosynthetic pathway in S. cerevisiae, for instance, demonstrated significantly higher yields of fumarate, an important component in foodstuffs, pharmaceuticals, and industrial materials (Xu et al., 2012).

5. Epigenetic Modifier in Tumorigenesis

Fumarate has been identified as an epigenetic modifier that induces epithelial-to-mesenchymal transition (EMT) in cancer cells. It inhibits Tet-mediated demethylation, leading to the expression of EMT-related transcription factors and enhanced migratory properties. This indicates its role in cell transformation and the aggressive features of tumors (Sciacovelli et al., 2016).

6. Antimicrobial Applications

Fumarate has shown high antimicrobial activity against Listeria monocytogenes under acidic conditions, making it a potential candidate for decontamination and biofilm removal in food safety applications (Barnes & Karatzas, 2020).

properties

IUPAC Name

(E)-4-amino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQTNAZHBEJLS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaramic acid

CAS RN

2987-87-3, 557-24-4
Record name Fumaramic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-carbamoylprop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
FL Hirshfeld - … Section B: Structural Crystallography and Crystal …, 1971 - scripts.iucr.org
… As a test of the method, the difference density in fumaramic acid has been mapped by least-squares refinement, which reveals far more detail than could be obtained from the same data …
Number of citations: 286 scripts.iucr.org
EA Talley, TJ Fitzpatrick, WL Porter - Journal of the American …, 1959 - ACS Publications
… Ernest Sondheimer,6 we re-examined the compound with the possibility in mind of its being fumaramic acid, the mono-amide of fumaric acid, first synthesized by Griess6 by …
Number of citations: 33 pubs.acs.org
V Benghiat, HW Kaufman, L Leiserowitz… - Journal of the Chemical …, 1972 - pubs.rsc.org
… THE structure analysis of fumaramic acid (I) was carried out as part of a programme on the study of … A detailed study of the electron-density distribution of fumaramic acid is presented el~…
Number of citations: 11 pubs.rsc.org
W Choi, S Kang, Y Mok, E Park, Y Song… - … A European Journal, 2014 - Wiley Online Library
… , fumaramic acid derivatives through photoisomerization (Figure 1). The initial fumaramic acid … , we synthesized three model fumaramic acid derivatives: N-butyl fumaramic acid (1), N-…
Y Suhara, HB MARUYAMA, Y KOTOH… - The Journal of …, 1975 - jstage.jst.go.jp
… (0.65) as that of fumaramic acid. Separation of the major … were identical with those of fumaramic acid.2) Confirmation of the … 17.3 g (0.15 mol) of fumaramic acid and 21 ml (0.15 mol) of …
Number of citations: 45 www.jstage.jst.go.jp
M Harel, FL Hirshfeld - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
… In a trial application to the room-tem- perature X-ray data from a crystal of fumaramic acid, … more accurate and more complete than those of fumaramic acid. Most important is the low …
Number of citations: 132 scripts.iucr.org
M Piątkowski, D Bogdał, K Raclavský - International Journal of …, 2015 - Taylor & Francis
… (H-22) as well as the carbon at 165.0 ppm (C-23) may indicate the presence of the fumaramic acid end groups, comparing the data with chemical shifts of fumaramic acid. [ Citation 13 ] …
Number of citations: 7 www.tandfonline.com
EJ Behrman - Archives of Microbiology, 1976 - Springer
… Fumaramic acid was also converted to fumaric acid under these conditions. In agreement with the work of Batt et al. (1954), maleamic acid (III) was not isomerized during hydrolysis …
Number of citations: 17 link.springer.com
MK Hargreaves, EA Stevinson - Spectrochimica Acta, 1965 - Elsevier
… The spreading absorption of fumaramic acid in the range 3000-2500 cm-l, which is rather … Much structure is evident in the absorption spectrum of fumaramic acid between 3000 and …
Number of citations: 9 www.sciencedirect.com
J Dawlaty, X Zhang, MA Fischbach… - Journal of natural …, 2010 - ACS Publications
… To form the fumaramic acid portion of dapdiamide A, we chose to make the N-(methoxybenzyl)fumaramic acid (6) derivative. Monoethyl fumaric acid (40 mmol) and 4-…
Number of citations: 49 pubs.acs.org

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